molecular formula C14H9FN6OS B2584069 1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-52-6

1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2584069
CAS No.: 892748-52-6
M. Wt: 328.33
InChI Key: HEIZPDSCMKWXCK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core substituted with a 3-fluorophenyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 3. This compound belongs to a class of molecules designed to optimize bioactivity through strategic placement of fluorine (electron-withdrawing) and thiophene (aromatic heterocycle) groups, which are known to influence metabolic stability and target binding .

The synthesis of structurally related triazoles often involves azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) or condensation reactions. For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde—a precursor for related derivatives—is synthesized via multi-step protocols involving thiocarbohydrazide and fluorobenzoic acid derivatives .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN6OS/c15-8-3-1-4-9(7-8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-5-2-6-23-10/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIZPDSCMKWXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazole moiety, and the attachment of the fluorophenyl and thiophenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-(3-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₄H₉FN₆OS (inferred) 328.32 3-Fluorophenyl, thiophene-oxadiazole
1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₄H₉FN₆OS 328.32 4-Fluorophenyl (vs. 3-F in target), thiophene-oxadiazole
1-(3-Chloro-2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₅H₁₁ClN₆OS 370.81 3-Chloro-2-methylphenyl (bulkier substituent), thiophene-oxadiazole
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 4-Methylphenyl-oxadiazole, 3-CF₃-phenyl (strongly electron-withdrawing)

Key Observations :

Fluorophenyl Position : The 3-fluorophenyl substituent in the target compound vs. 4-fluorophenyl in its analogue (Table 1, Row 2) may alter electronic effects and steric interactions. The meta-fluorine position could enhance dipole interactions in target binding compared to para-substituted derivatives .

Thiophene vs.

Chloro-Methylphenyl Substituent : The chloro and methyl groups in the ChemDiv compound (Table 1, Row 3) increase lipophilicity (ClogP ~3.5 estimated) compared to the target compound (ClogP ~2.8), which may affect membrane permeability .

Crystallographic and Conformational Analysis

  • Planarity and Packing : Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole adopt planar conformations except for one perpendicular fluorophenyl group, optimizing crystal packing and solubility . Similar conformational flexibility in the target compound may influence its solid-state properties.

Biological Activity

The compound 1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a triazole ring and an oxadiazole moiety. The presence of fluorine and thiophene groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. A study indicated that certain oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, with some derivatives demonstrating effectiveness against drug-resistant strains .

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazole derivatives are well-documented. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value comparable to that of established chemotherapeutics like doxorubicin .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amineMCF-715.63
DoxorubicinMCF-710.38
Compound A (similar structure)A54912.00

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, the activation of apoptotic pathways has been observed in cancer cells treated with oxadiazole derivatives. This is evidenced by increased p53 expression levels and caspase activation .

Case Study 1: Antimycobacterial Activity

A study published in PMC demonstrated that a related oxadiazole compound showed promising results against Mycobacterium tuberculosis, exhibiting a long half-life and good metabolic stability. The compound's efficacy was attributed to its ability to inhibit essential pathways within the bacterial cell .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, researchers synthesized a series of oxadiazole derivatives and evaluated their effects on various cancer cell lines. One notable finding was that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiophenecarboxylic acid hydrazide with a nitrile precursor under reflux conditions (e.g., POCl₃ as a catalyst) .
  • Step 2 : Introduction of the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an alkyne-functionalized oxadiazole and an azide derived from 3-fluoroaniline .
  • Step 3 : Purification via column chromatography or recrystallization (solvent systems: DCM/ethanol or DMSO/water) to achieve >95% purity .
    Key reagents: Hydrazides, nitriles, Cu(I) catalysts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of triazole formation and substituent positions (e.g., fluorophenyl vs. thiophene rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the compound's pharmacokinetic properties?

  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO/LUMO gaps) and reactive sites for derivatization .
  • Molecular Docking : Identifies potential binding modes with biological targets (e.g., EGFR kinase) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
    Example: Fluorophenyl groups enhance metabolic stability by reducing CYP450 interactions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Bioavailability Optimization : Introduce hydrophilic substituents (e.g., -SO₃H) to improve aqueous solubility .
  • Prodrug Design : Mask amine groups with acetyl or PEGylated moieties to enhance absorption .
  • In Vivo Models : Use zebrafish or murine models to validate activity discrepancies observed in cell-based assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the thiophene ring with pyridine or furan to assess π-π stacking effects .
  • Click Chemistry Modifications : Synthesize triazole derivatives with diverse azides (e.g., aryl, alkyl) to probe steric tolerance .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate heterocycle rigidity on binding .

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